4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety linked to a piperidine ring via a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves a multi-step process. One common method starts with the preparation of the benzo[d][1,3]dioxole-5-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with N,N-dimethylpiperidine-1-carboxamide in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the development of sensors and other analytical tools.
Mechanism of Action
The mechanism of action of 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application, but common targets include proteins involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole-5-carboxylic acid derivatives: These compounds share the benzo[d][1,3]dioxole core and exhibit similar chemical properties.
N,N-Dimethylpiperidine derivatives: Compounds with similar piperidine structures but different substituents.
Uniqueness
4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
4-[(1,3-benzodioxole-5-carbonylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-19(2)17(22)20-7-5-12(6-8-20)10-18-16(21)13-3-4-14-15(9-13)24-11-23-14/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBJGOACJHSTCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.